molecular formula C5H11NO B13544769 O-(3-methylbut-3-en-1-yl)hydroxylamine

O-(3-methylbut-3-en-1-yl)hydroxylamine

Cat. No.: B13544769
M. Wt: 101.15 g/mol
InChI Key: FLQHCLFRVODTNI-UHFFFAOYSA-N
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Description

O-(3-methylbut-3-en-1-yl)hydroxylamine is an organic compound with the molecular formula C5H11NO It is a hydroxylamine derivative, which means it contains a hydroxylamine functional group (-NH2OH) attached to a 3-methylbut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-methylbut-3-en-1-yl)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 3-methylbut-3-en-1-ol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride being dissolved in water and the 3-methylbut-3-en-1-ol being added slowly to the solution. The mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(3-methylbut-3-en-1-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted hydroxylamines.

Scientific Research Applications

O-(3-methylbut-3-en-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of O-(3-methylbut-3-en-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-methylbut-3-en-1-ol: A related compound with a similar structure but lacking the hydroxylamine group.

    Hydroxylamine: The parent compound containing only the hydroxylamine functional group.

    Osthole: A coumarin derivative with similar biological activities.

Uniqueness

O-(3-methylbut-3-en-1-yl)hydroxylamine is unique due to the presence of both the hydroxylamine and 3-methylbut-3-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

O-(3-methylbut-3-enyl)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-5(2)3-4-7-6/h1,3-4,6H2,2H3

InChI Key

FLQHCLFRVODTNI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCON

Origin of Product

United States

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